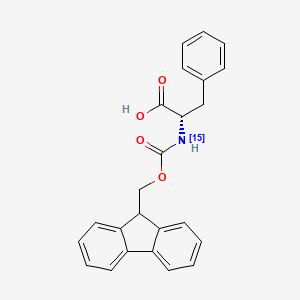

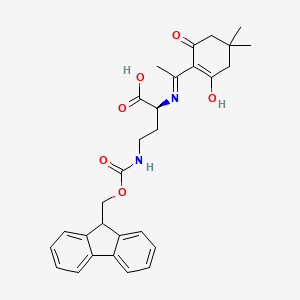

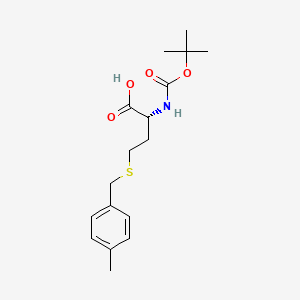

![molecular formula C15H29N5O4 B613686 Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- CAS No. 120042-08-2](/img/structure/B613686.png)

Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Synthesis of Polymyxin Analogs

This compound finds its application in combination with the Nγ-Z derivative for the synthesis of polymyxin analogs . Polymyxins are antibiotics, with a general structure consisting of a cyclic peptide with a long hydrophobic tail. They disrupt the structure of the bacterial cell membrane by interacting with its phospholipids. They are used to treat infections caused by Gram-negative bacteria.

Biochemical Reagents

The compound is also used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in gene expression, molecular biology, and biotechnology experiments.

Cell Culture and Transfection

In cell culture and transfection studies, this compound could potentially be used . Transfection is a method of introducing nucleic acids into cells. It plays a critical role in cell research, enabling the study of gene function and protein expression in a cellular context.

Cell and Gene Therapy

The compound might also find its application in cell and gene therapy . Gene therapy is a technique that uses genes to treat or prevent disease. In the future, this technique may allow doctors to treat a disorder by inserting a gene into a patient’s cells instead of using drugs or surgery.

Lipid Derivatives

It could be used in the study of lipid derivatives . Lipids play diverse and important roles in nutrition and health, and they are an integral part of cell and organelle membranes.

Fatty Acid Conjugates

The compound could potentially be used in the study of fatty acid conjugates . Fatty acid conjugates are molecules that result from the joining of a fatty acid with another compound. They have potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-obesity effects.

作用机制

Target of Action

It’s known that boc-protected amino acids, like this compound, are often used in peptide synthesis . The specific targets would depend on the final peptide that is synthesized using this compound.

Mode of Action

The compound “(S)-4-Azido-2-(Boc-amino)butyric acid” is a Boc-protected amino acid. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It’s used to protect the amino group in amino acids and other molecules during peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The protection is necessary to prevent unwanted side reactions that could occur at these reactive sites during the synthesis process.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final peptide that is synthesized using this compound. The Boc group is removed (deprotected) under acidic conditions after the desired peptide bond formation . The resulting peptide could then interact with various biochemical pathways depending on its structure and function.

Result of Action

The result of the action of “(S)-4-Azido-2-(Boc-amino)butyric acid” is the formation of a peptide with protected amino groups. This allows for the selective formation of peptide bonds without unwanted side reactions . Once the Boc group is removed, the resulting peptide can interact with its target to exert its biological effect.

Action Environment

The action of “(S)-4-Azido-2-(Boc-amino)butyric acid” and the stability of the Boc group are influenced by the pH and temperature of the environment . The Boc group is stable under basic and neutral conditions but is removed under acidic conditions . Therefore, the pH of the reaction environment is crucial for the successful use of this compound in peptide synthesis.

属性

IUPAC Name |

(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUIGGNXSPZEEI-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

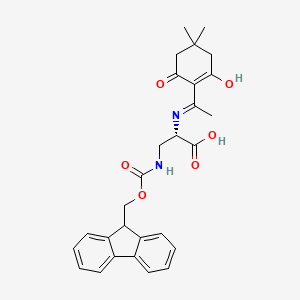

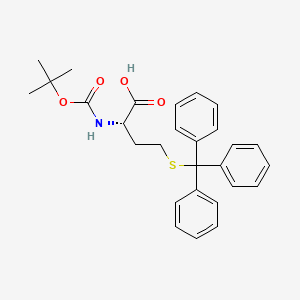

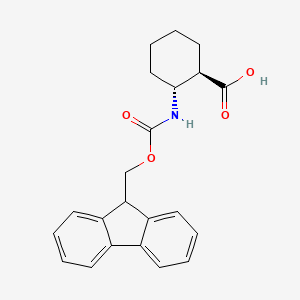

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)